

# A Comparative Review of Next-Generation SIRPα-Fc Fusion Proteins in Immuno-Oncology

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For Researchers, Scientists, and Drug Development Professionals

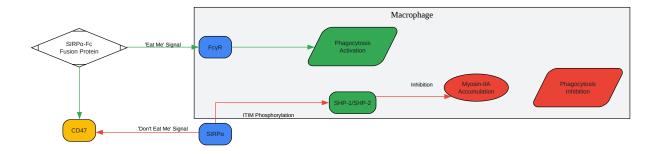
The CD47-SIRP $\alpha$  axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Disrupting this "don't eat me" signal has become a promising strategy in cancer immunotherapy. Next-generation SIRP $\alpha$ -Fc fusion proteins are at the forefront of this approach, designed to block CD47 and unleash the phagocytic potential of macrophages against tumors. This guide provides a comparative overview of leading next-generation SIRP $\alpha$ -Fc fusion proteins, supported by preclinical and clinical data, to aid researchers in this dynamic field.

## Mechanism of Action: A Dual Approach to Tumor Cell Elimination

SIRP $\alpha$ -Fc fusion proteins are engineered biologic drugs that consist of the extracellular domain of SIRP $\alpha$  linked to the Fc region of an antibody. Their primary mechanism involves binding to CD47 on tumor cells, thereby preventing its interaction with SIRP $\alpha$  on macrophages. This blockage inhibits the downstream signaling cascade that suppresses phagocytosis. Furthermore, the Fc portion of the fusion protein can engage Fcy receptors (FcyR) on macrophages, providing a pro-phagocytic "eat me" signal. This dual mechanism of blocking an inhibitory signal and providing an activating signal is a key feature of many next-generation SIRP $\alpha$ -Fc fusion proteins.



Below is a diagram illustrating the CD47-SIRP $\alpha$  signaling pathway and its inhibition by a SIRP $\alpha$ -Fc fusion protein.



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**Caption:** CD47-SIRPα Signaling and Therapeutic Blockade.

## Comparative Analysis of Key Next-Generation SIRPα-Fc Fusion Proteins

Several next-generation SIRPα-Fc fusion proteins have entered clinical development, each with distinct characteristics. The following tables summarize available data on some of the most prominent candidates: TTI-621, ALX148, IMM01, and HCB101.

### **Table 1: Molecular Characteristics and Binding Affinities**



Feature	TTI-621 (Ontorpacept)	ALX148 (Evorpacept)	IMM01	HCB101
SIRPα Variant	Wild-type	High-affinity engineered	V2 variant with N80A mutation	Affinity-optimized
Fc Backbone	Human IgG1	Inactive Human IgG	Human IgG1	Human IgG4
Binding Affinity to CD47	Lower affinity	High affinity	EC50: 0.4967 nM	High affinity
Red Blood Cell (RBC) Binding	Minimal	Low	No human RBC binding	Low

Table 2: Preclinical Efficacy and In Vitro Activity

Parameter	TTI-621 (Ontorpacept)	ALX148 (Evorpacept)	IMM01	HCB101
ADCP Induction	Strong	Enhanced	Strong	Strong
ADCC Induction	Yes	No (inactive Fc)	Moderate	Preserved
CDC Induction	Not a primary mechanism	No	No	Not a primary mechanism
In Vivo Monotherapy Activity	Potent anti-tumor activity in AML xenograft models.	Modest	Strong in hematological malignancies.	Significant tumor growth inhibition.
In Vivo Combination Activity	Synergistic effects with other agents.	Potent activity with therapeutic antibodies.	Synergistic with PD-1/PD-L1 and HER2 mAbs.	Synergistic with anti-HER2 and anti-EGFR mAbs.

**Table 3: Clinical Development and Safety Profile** 



Aspect	TTI-621 (Ontorpacept)	ALX148 (Evorpacept)	IMM01	HCB101
Highest Development Phase	Phase 1/2	Phase 2/3	Phase 2	Phase 1
Indications	Hematologic Malignancies, Solid Tumors	Solid Tumors, Hematologic Malignancies	Relapsed/Refract ory Lymphoma, Solid Tumors	Solid and Hematologic Malignancies
Key Safety Findings	Transient thrombocytopeni a	Generally well- tolerated	Favorable safety profile, transient thrombocytopenia.	Cytopenia- sparing safety profile.
Dose-Limiting Toxicities	Thrombocytopeni a	Not specified	None observed up to 1.0 mg/kg.	No DLTs observed up to 24.0 mg/kg.

## **Key Experimental Methodologies**

The evaluation of next-generation SIRP $\alpha$ -Fc fusion proteins relies on a series of standardized in vitro and in vivo assays. Below are outlines of the core experimental protocols.

## **In Vitro Phagocytosis Assay**

This assay is fundamental to assessing the primary function of SIRP $\alpha$ -Fc fusion proteins.

Objective: To quantify the ability of the fusion protein to induce macrophage-mediated phagocytosis of tumor cells.

#### Methodology:

- Cell Preparation:
  - Culture human or murine macrophages (e.g., from PBMCs or bone marrow).
  - Label target tumor cells with a fluorescent dye (e.g., CFSE or pHrodo).

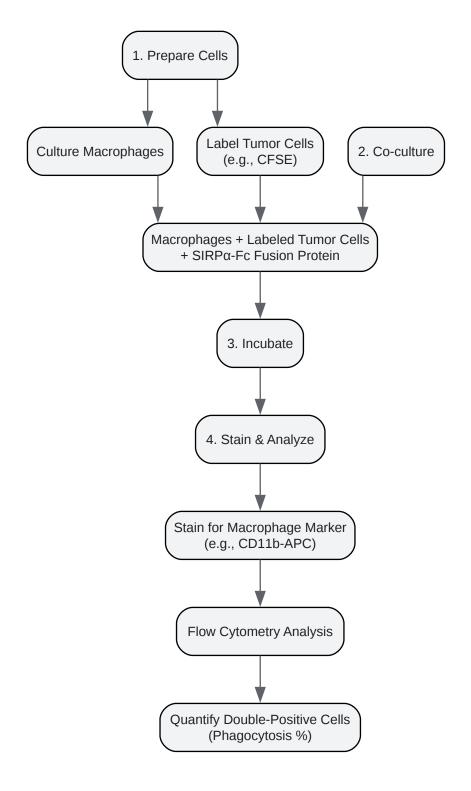


#### • Co-culture:

- Co-culture the macrophages and labeled tumor cells at a specific effector-to-target ratio.
- $\circ~$  Add the SIRP $\alpha\textsc{-}\text{Fc}$  fusion protein or control IgG to the co-culture.
- Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
- Analysis:
  - Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b or F4/80) with a different fluorophore.
  - Analyze the samples by flow cytometry. The percentage of double-positive cells (macrophage marker and tumor cell label) indicates the level of phagocytosis.

The following diagram illustrates a typical experimental workflow for an in vitro phagocytosis assay.





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Caption: In Vitro Phagocytosis Assay Workflow.

## In Vivo Tumor Xenograft Model



This model is crucial for evaluating the anti-tumor efficacy of SIRP $\alpha$ -Fc fusion proteins in a living organism.

Objective: To assess the ability of the fusion protein to inhibit tumor growth in vivo.

#### Methodology:

- Cell Implantation:
  - Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Growth and Treatment:
  - Allow tumors to establish to a palpable size.
  - Administer the SIRPα-Fc fusion protein, control IgG, or vehicle to the mice via a specified route (e.g., intravenous or intraperitoneal) and schedule.
- Monitoring:
  - Measure tumor volume regularly using calipers.
  - Monitor the health and body weight of the mice.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumor weight and volume are compared between treatment groups.
  - Further analysis of the tumor microenvironment (e.g., macrophage infiltration) can be performed via immunohistochemistry or flow cytometry.

### Conclusion

Next-generation SIRP $\alpha$ -Fc fusion proteins represent a promising class of cancer immunotherapies with the potential to treat a wide range of hematologic and solid



malignancies. While all aim to block the CD47-SIRP $\alpha$  "don't eat me" signal, they differ in their molecular design, binding affinities, Fc effector function, and consequently, their preclinical and clinical profiles. The choice of a specific SIRP $\alpha$  variant and Fc backbone has significant implications for both efficacy and safety, particularly concerning hematological toxicities. As more clinical data becomes available, a clearer picture of the therapeutic potential and optimal application of each of these novel agents will emerge, paving the way for new and effective cancer treatment paradigms.

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